Albizziin, chemically known as L(-)-2-amino-3-ureidopropionic acid, is a non-proteinogenic amino acid first isolated from the seeds of Albizia julibrissin Durazz. (Mimosaceae), a tree native to Asia. [, ] This compound is found naturally in various species belonging to the Mimosaceae family. [, ] Albizziin plays a significant role in scientific research, particularly in biochemistry, molecular biology, and cell biology, as a tool for studying various metabolic pathways and cellular processes.
Albizziin is derived from the plant Albizzia julibrissin, commonly known as the silk tree. This compound is classified under the category of amino acid analogs, which are structurally similar to natural amino acids but differ in their functional groups or side chains. Due to its structural properties, albizziin can act as a competitive inhibitor for various enzymes, impacting metabolic pathways involving amino acids such as asparagine and glutamate.
Albizziin can be synthesized through several methods, with one common approach being the reaction of specific precursors in controlled conditions.
One notable method involves a one-step synthesis approach, which streamlines the process and enhances efficiency by minimizing intermediate steps and maximizing product yield .
The molecular structure of albizziin reveals significant insights into its functionality and reactivity:
The three-dimensional conformation of albizziin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing detailed information about bond angles and distances that are crucial for understanding its biological activity.
Albizziin participates in several chemical reactions, primarily involving enzyme inhibition:
The mechanism by which albizziin exerts its effects is primarily through competitive inhibition:
Studies have shown that cells exposed to albizziin exhibit reduced growth rates due to impaired protein synthesis pathways . This mechanism has implications for therapeutic strategies targeting rapidly proliferating tumors.
Albizziin possesses several notable physical and chemical properties:
Properties can be further characterized using techniques such as:
Albizziin has several scientific applications across various fields:
Albizziin is systematically designated as (2S)-2-amino-3-(carbamoylamino)propanoic acid, reflecting its chiral center and functional groups. Its IUPAC name underscores its configuration as an L-α-amino acid derivative with a ureido moiety (-NH-C(O)-NH2) replacing the typical β-carbon substituent. Alternative nomenclature includes:
Molecular Specifications:
Property | Value |
---|---|
CAS Registry Number | 1483-07-4 |
Molecular Formula | C4H9N3O3 |
Molecular Weight | 147.13 g/mol |
Isomeric SMILES | C([C@@H](C(=O)O)N)NC(=O)N |
Key Structural Features | α-amino acid backbone, β-ureido group |
Structurally, albizziin belongs to the non-proteinogenic amino acid class, characterized by:
Table: Comparative Structural Analysis of Albizziin and Proteinogenic Amino Acids
Compound | R-Group | Isoelectric Point (pI) | Metabolic Role |
---|---|---|---|
L-Albizziin | -CH2NHCONH2 | ~5.9 | Enzyme inhibitor |
L-Glutamine | -CH2CH2CONH2 | 5.65 | Nitrogen donor |
L-Asparagine | -CH2CONH2 | 5.41 | Amino acid synthesis precursor |
This structural classification positions albizziin as a transition state analog for glutamine amidotransferase reactions, enabling precise investigation of enzyme mechanisms [5].
The discovery of albizziin coincided with the "golden age" of metabolic pathway elucidation (1940s–1960s), when biochemists began systematically mapping enzymatic cascades:
Table: Milestones in Albizziin Research
Year | Discovery | Significance |
---|---|---|
1960 | Nicholson's Metabolic Pathways Charts published | Provided framework for interpreting inhibitor effects |
1968 | Isolation from Albizia species | Identified natural source and basic chemistry |
1985 | CHO mutant studies | Established ASNS inhibition mechanism |
2014 | Crystal structures of glutaminase-albizziin complexes | Revealed atomic-level binding interactions |
Nicholson's maps specifically illustrated glutamine-dependent pathways, creating the visual context needed to rationalize albizziin's inhibitory effects on amidotransferases [1] [7]. This period marked the transition from purely descriptive biochemistry to targeted molecular interrogation using analogs like albizziin.
Albizziin exerts its primary biochemical effects through molecular mimicry of glutamine, competitively inhibiting glutamine-utilizing enzymes by occupying their substrate-binding sites:
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